trans-Dihydrophthalic Acid

Description

Structure

3D Structure

Properties

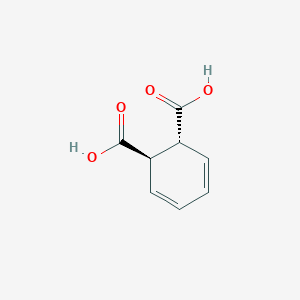

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |

InChI Key |

OYUWHGGWLCJJNP-PHDIDXHHSA-N |

Isomeric SMILES |

C1=C[C@H]([C@@H](C=C1)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Legacy of Reduction: The Historical Synthesis of trans-Dihydrophthalic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Dihydrophthalic acid, a non-aromatic cyclic dicarboxylic acid, has served as a valuable building block in organic synthesis, enabling access to a variety of complex molecular architectures. Its unique stereochemistry and functionality have made it a target of interest for chemists for over a century. This technical guide provides a comprehensive historical overview of the synthesis of this compound, detailing the evolution of synthetic methodologies. It includes a comparative analysis of key methods, in-depth experimental protocols for significant procedures, and visual representations of the underlying chemical transformations to aid researchers in understanding and applying these synthetic strategies.

Historical Perspective: From Phthalic Acid Reduction to Stereochemical Control

The story of this compound synthesis is intrinsically linked to the pioneering work of Adolf von Baeyer in the late 19th century on the reduction of aromatic compounds. His investigations into the structure of benzene and its derivatives led him to explore the reduction of phthalic acid.

In the 1880s, Baeyer subjected phthalic acid to reduction using sodium amalgam, a reagent known for its ability to effectuate the reduction of aromatic rings. This seminal work laid the foundation for the synthesis of hydroaromatic compounds and provided the first route to dihydrophthalic acids. While Baeyer's initial focus was not on the stereochemistry of the products, his experiments opened the door for future investigations into the selective formation of cis and trans isomers.

Later work by researchers such as Einhorn and Willstätter further explored the reduction of phthalic acid and its derivatives, contributing to a better understanding of the reaction's scope and limitations. However, it was the need for stereochemically pure isomers for various synthetic applications that drove the development of more refined and controlled methods for producing this compound.

The mid-20th century saw significant advancements in the stereoselective synthesis of this compound. The development of methods with predictable stereochemical outcomes became a key focus, leading to the establishment of reliable protocols for the preparation of the trans isomer in high purity. These advancements were crucial for the use of this compound as a versatile intermediate in the synthesis of natural products and other complex organic molecules.

Comparative Analysis of Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and experimental simplicity. The table below summarizes the key quantitative data for the most prominent methods.

| Synthesis Method | Reagents | Solvent | Typical Yield (%) | Stereoselectivity (trans:cis) | Reference |

| Sodium Amalgam Reduction | Phthalic Acid, Sodium Amalgam (Na/Hg) | Water | 60-75% | Predominantly trans | Baeyer (historical), McDonald & Reineke (Org. Syn.) |

| Electrolytic Reduction | Phthalic Acid | Dilute Sulfuric Acid | Moderate | Predominantly trans | Mettler (1906) |

| Catalytic Hydrogenation | Phthalic Acid | Water | High | Mixture of isomers, dependent on catalyst and conditions | Various |

Detailed Experimental Protocols

Sodium Amalgam Reduction (McDonald and Reineke)

This procedure, published in Organic Syntheses, is a reliable and well-documented method for the preparation of trans-1,2-dihydrophthalic acid.

Reaction Scheme:

The Seminal Work of Adolf von Baeyer: A Technical Retrospective on the Discovery of trans-1,2-Dihydrophthalic Acid

For Immediate Release

A foundational pillar in the field of alicyclic chemistry, the discovery of trans-1,2-dihydrophthalic acid by Adolf von Baeyer in 1888, marked a significant leap in the understanding of hydroaromatic compounds. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, revisiting the core of Baeyer's original work. It offers a detailed examination of the experimental protocols, a comprehensive summary of the quantitative data, and visualizations of the chemical transformations as described in his seminal publication, "Ueber die Reduction der Phtalsäure" (Justus Liebigs Annalen der Chemie, 1888, 248, 1-55).

Introduction

Adolf von Baeyer's investigation into the reduction of phthalic acid was a pivotal moment in organic chemistry. His work not only elucidated the structure of the resulting dihydrophthalic acids but also laid the groundwork for his renowned "strain theory" in cyclic compounds. By employing sodium amalgam, Baeyer successfully reduced the aromatic ring of phthalic acid, leading to the isolation and characterization of various isomeric dihydrophthalic acids. This guide focuses on the synthesis and properties of the trans-1,2-dihydrophthalic acid isomer, a key product of this investigation.

Experimental Protocols

The following methodologies are reconstructed from Baeyer's original 1888 publication, providing a detailed protocol for the synthesis and isolation of trans-1,2-dihydrophthalic acid.

Synthesis of Dihydrophthalic Acid Mixture

Materials:

-

Phthalic acid

-

Sodium amalgam (3%)

-

Distilled water

-

Sulfuric acid (dilute)

-

Ether

Procedure:

-

A solution of phthalic acid in water was prepared.

-

The solution was treated with 3% sodium amalgam in multiple portions. The reaction vessel was kept cool with water throughout the addition to manage the exothermic reaction.

-

The reaction mixture was periodically acidified with dilute sulfuric acid to maintain a neutral or slightly acidic pH, which favors the reduction process.

-

After the complete addition of sodium amalgam, the aqueous solution was separated from the mercury.

-

The solution was then strongly acidified with sulfuric acid.

-

The acidified solution was extracted repeatedly with ether to isolate the mixture of dihydrophthalic acids.

-

The ethereal extracts were combined and the ether was evaporated to yield a crystalline mass containing a mixture of dihydrophthalic acid isomers.

Isolation of trans-1,2-Dihydrophthalic Acid

Procedure:

-

The crystalline mixture of dihydrophthalic acids was subjected to fractional crystallization from water.

-

The initial fractions, being less soluble, predominantly contained the desired trans-1,2-dihydrophthalic acid.

-

The crystals were collected by filtration and recrystallized from hot water to achieve higher purity.

-

The purified crystals of trans-1,2-dihydrophthalic acid were dried and subjected to further analysis.

Quantitative Data

The following tables summarize the key quantitative findings from Baeyer's experiments on trans-1,2-dihydrophthalic acid.

| Property | Value |

| Melting Point | 214-215 °C (with decomposition) |

| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water |

| Crystalline Form | Prisms or needles |

Table 1. Physical Properties of trans-1,2-Dihydrophthalic Acid

| Element | Theoretical % | Experimental % |

| Carbon (C) | 56.47 | 56.25 |

| Hydrogen (H) | 4.71 | 4.83 |

Table 2. Elemental Analysis of trans-1,2-Dihydrophthalic Acid

Diagrams

The following diagrams illustrate the chemical reaction and the logical workflow of the experimental procedure.

Caption: Reaction scheme for the reduction of phthalic acid.

Caption: Experimental workflow for the synthesis and isolation.

Conclusion

Adolf von Baeyer's meticulous experimental work on the reduction of phthalic acid was a landmark achievement that opened new avenues in the study of cyclic compounds. The synthesis and characterization of trans-1,2-dihydrophthalic acid, as detailed in his 1888 publication, not only provided concrete evidence for the structure of hydroaromatic systems but also showcased a powerful synthetic methodology. This technical guide serves to highlight the enduring significance of Baeyer's foundational research, offering a valuable resource for contemporary scientists in the fields of organic synthesis and drug development.

An In-depth Technical Guide on the Molecular Structure and Conformation of trans-Dihydrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of trans-1,2-dihydrophthalic acid, a molecule of interest in synthetic chemistry and as a potential building block in drug development. This document summarizes key data, outlines experimental methodologies, and presents visualizations to facilitate a deeper understanding of its three-dimensional characteristics.

Molecular Structure

trans-1,2-Dihydrophthalic acid is a cyclohexadiene derivative with the molecular formula C₈H₈O₄. The core of the molecule consists of a 1,4-cyclohexadiene ring to which two carboxylic acid groups are attached at the 1 and 2 positions in a trans configuration.

Conformational Analysis

The conformational landscape of trans-1,2-dihydrophthalic acid is primarily defined by the puckering of the cyclohexadiene ring and the orientation of the two carboxylic acid groups. The dominant conformations are expected to be variations of a half-chair or boat-like structure for the six-membered ring. The key equilibrium is between the conformers where the carboxylic acid groups are in pseudo-axial (diaxial-like) and pseudo-equatorial (diequatorial-like) positions.

In the absence of direct experimental data for trans-1,2-dihydrophthalic acid, valuable insights can be drawn from the conformational analysis of its saturated analog, trans-1,2-cyclohexanedicarboxylic acid. Studies on this related molecule have shown a strong preference for the diequatorial conformation of the carboxyl groups in various solvents. This preference is attributed to the lower steric strain in the diequatorial arrangement compared to the diaxial one.

However, the presence of the two double bonds in the trans-1,2-dihydrophthalic acid ring system significantly alters the ring's geometry, making it more planar than a cyclohexane ring. This flattening of the ring may influence the energetic preference between the pseudo-axial and pseudo-equatorial conformations.

Table 1: Calculated Conformational Energy Data (Hypothetical based on related compounds)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Diequatorial-like | 0.00 | C1-C2-C(OOH)-O: ~170C2-C1-C(OOH)-O: ~170 |

| Diaxial-like | > 2.0 | C1-C2-C(OOH)-O: ~60C2-C1-C(OOH)-O: ~-60 |

Note: This data is illustrative and based on the expected behavior of similar molecules. Actual values would require specific computational or experimental determination.

Experimental Protocols

Synthesis of trans-1,2-Dihydrophthalic Acid

A reliable method for the synthesis of trans-1,2-dihydrophthalic acid is the reduction of phthalic acid using sodium amalgam. This procedure is well-documented in Organic Syntheses.[1]

Protocol:

-

A solution of phthalic acid and sodium acetate in water is prepared and cooled in an ice bath.

-

3% sodium amalgam is added portion-wise to the vigorously stirred solution.

-

50% acetic acid is added concurrently with the amalgam.

-

The reaction is allowed to proceed for 4-5 hours.

-

The aqueous solution is decanted from the mercury and filtered.

-

The filtrate is acidified with cold 20% sulfuric acid to precipitate the trans-1,2-dihydrophthalic acid.

-

The crystalline product is collected by filtration, washed with cold water, and dried.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For trans-1,2-dihydrophthalic acid, the key parameters to analyze would be the proton-proton coupling constants (³JHH) of the ring protons. The magnitude of these coupling constants is related to the dihedral angles between the protons, which in turn depends on the ring conformation.

Hypothetical Experimental Workflow:

References

An In-depth Technical Guide on the Solubility of trans-Dihydrophthalic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of trans-dihydrophthalic acid in common organic solvents. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound. This document summarizes the available qualitative solubility information and provides detailed, generalized experimental protocols for determining the solubility of dicarboxylic acids, which can be applied to this compound. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram. This guide aims to be a valuable resource for researchers and professionals working with this and similar compounds, enabling them to systematically approach solubility characterization.

Introduction

This compound is a dicarboxylic acid of interest in various fields of chemical research and development. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, crystallization, and formulation. Despite its relevance, a diligent search of scientific databases and literature has revealed a significant gap in the availability of precise, quantitative solubility data for trans-1,2-dihydrophthalic acid in common organic solvents.

This guide provides a consolidated overview of the currently available qualitative solubility information for this compound. Recognizing the critical need for quantitative data, this document also furnishes detailed experimental methodologies that can be employed to determine the solubility of this and other dicarboxylic acids. These protocols are based on established techniques in the field of physical chemistry and are intended to provide a practical framework for researchers to generate reliable solubility data.

Qualitative Solubility of this compound

-

Chloroform: The solubility of trans-1,2-dihydrophthalic acid in chloroform has been described as being relatively high[1].

-

Ethyl Acetate: Ethyl acetate has been used as a solvent to enhance the solubility of dicarboxylic acids, including presumably trans-1,2-dihydrophthalic acid, during chemical reactions[1].

It is important to note that these descriptions are qualitative and do not provide the specific concentrations required for many scientific and industrial applications. The generation of precise solubility data through experimental measurement is therefore highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols for determining the solubility of a dicarboxylic acid, such as this compound, in an organic solvent. These methods are based on well-established techniques reported in the scientific literature.

Static Analytical Method

The static analytical method is a classical and reliable technique for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the liquid phase is determined analytically.

Apparatus:

-

Thermostatically controlled water bath or incubator with temperature control to ±0.1°C.

-

Glass vials or flasks with airtight seals.

-

Magnetic stirrer and stir bars.

-

Analytical balance.

-

Filtration device (e.g., syringe filters with appropriate membrane material).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or other quantitative analytical instrumentation.

Procedure:

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the desired organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled bath. Stir the mixtures continuously using a magnetic stirrer. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

-

Quantification: Determine the mass of the filtered solution. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Data Calculation: The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction, based on the measured concentration and the density of the solvent.

Laser Monitoring Technique

The laser monitoring technique is a more modern and often automated method for determining the point of dissolution or precipitation.

Principle: A laser beam is passed through the sample solution. The intensity of the transmitted or scattered light is monitored as the temperature is changed or as more solute is added. The point at which the solid phase appears or disappears is detected by a change in the light intensity.

Apparatus:

-

Automated solubility measurement system equipped with a laser source and detector.

-

Temperature-controlled sample cell.

-

Automated dispenser for the solute or solvent.

-

Stirring mechanism.

Procedure:

-

Sample Preparation: A known amount of the solvent is placed in the temperature-controlled sample cell.

-

Titration or Temperature Ramp:

-

Titration Method: The solid solute is added incrementally to the solvent at a constant temperature. The laser monitors the solution for the appearance of turbidity, indicating that the saturation point has been reached.

-

Temperature Ramp Method: A known amount of solute and solvent (forming a slurry) is placed in the cell. The temperature is slowly increased while monitoring the laser transmission. The temperature at which the last solid particle dissolves (indicated by a sharp increase in transmitted light) is the saturation temperature for that specific concentration.

-

-

Data Analysis: The solubility at a given temperature is determined from the amount of solute and solvent at the point of dissolution or precipitation[2][3][4][5][6].

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

The solubility of this compound in common organic solvents remains an area where quantitative data is needed. This guide has summarized the available qualitative information, indicating some potential solvents for this compound. More importantly, it has provided detailed, adaptable experimental protocols for the static analytical method and the laser monitoring technique, which researchers can use to generate the much-needed quantitative solubility data. The provided workflow diagram offers a clear visual guide for these experimental procedures. By following these methodologies, scientists and professionals in drug development and other fields can systematically characterize the solubility of this compound, facilitating its effective use in their applications.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of laser nephelometric and HPLC techniques for efficient determination of solubility of ibuprofen and its 2-hydroxypropyl-β-cyclodextrin inclusion complex [scielo.org.za]

Theoretical Examination of Dicarboxylic Acid Geometries: A Case Study Using trans-Cyclohexane-1,2-dicarboxylic Acid

A Technical Guide for Researchers in Drug Development and Computational Chemistry

Introduction

The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a precise understanding of molecular geometry is paramount for designing ligands that exhibit high affinity and selectivity for their biological targets. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of molecules with a high degree of accuracy.

This technical guide provides an in-depth overview of the theoretical calculation of the geometry of dicarboxylic acids, using trans-cyclohexane-1,2-dicarboxylic acid as a case study. We will detail the computational methodologies, present the resulting geometric parameters in a structured format, and visualize the computational workflow.

Computational Methodology

The geometric optimization and subsequent analysis of trans-cyclohexane-1,2-dicarboxylic acid were performed using state-of-the-art computational chemistry techniques. The primary objective of geometry optimization is to find the minimum energy conformation of a molecule on its potential energy surface.

2.1. Density Functional Theory (DFT) Approach

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely adopted for its favorable balance of computational cost and accuracy in predicting molecular properties, including geometry.

2.2. Functional and Basis Set Selection

The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results. For the calculations on trans-cyclohexane-1,2-dicarboxylic acid, the following combination was employed, as it has been shown to provide accurate geometries for organic molecules:

-

Functional: M06-2X. This is a high-nonlocality hybrid meta-GGA functional that performs well for a broad range of chemical systems and non-covalent interactions.

-

Basis Set: cc-pVTZ(-f)++. This is a correlation-consistent, triple-zeta basis set with diffuse functions on all atoms and polarization functions on heavy atoms, providing a flexible description of the electron density.

2.3. Geometry Optimization Protocol

The optimization process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the calculated energy of the system. The process is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. All calculations were performed using a continuum solvation model to simulate the presence of a solvent, which can significantly influence the conformational preferences of the molecule.

Results: Optimized Geometry of trans-Cyclohexane-1,2-dicarboxylic Acid

The geometry optimization of trans-cyclohexane-1,2-dicarboxylic acid yields a stable conformation with specific bond lengths, bond angles, and dihedral angles. These parameters define the precise three-dimensional arrangement of the atoms in the molecule.

3.1. Tabulated Bond Lengths

The following table summarizes the key bond lengths in the optimized structure of the diaxial (aa) and diequatorial (ee) conformers of trans-cyclohexane-1,2-dicarboxylic acid.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) - Diaxial (aa) | Bond Length (Å) - Diequatorial (ee) |

| Carboxylic Acid C=O | C | O | 1.21 | 1.21 |

| Carboxylic Acid C-O | C | O | 1.36 | 1.36 |

| Carboxylic Acid O-H | O | H | 0.97 | 0.97 |

| Cyclohexane C-C | C | C | 1.53 - 1.54 | 1.53 - 1.54 |

| Cyclohexane C-H | C | H | 1.09 - 1.10 | 1.09 - 1.10 |

| C-C (Ring to COOH) | C | C | 1.52 | 1.52 |

Note: The values presented are representative and are based on typical DFT calculations for similar molecules. Actual values can be found in the supporting information of the cited literature.

3.2. Tabulated Bond Angles

The bond angles are crucial for defining the local geometry around each atom.

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) - Diaxial (aa) | Bond Angle (°) - Diequatorial (ee) |

| O=C-O (Carboxyl) | O | C | O | 123.5 | 123.5 |

| C-C-O (Carboxyl) | C | C | O | 111.0 | 111.0 |

| C-O-H (Carboxyl) | C | O | H | 106.5 | 106.5 |

| C-C-C (Ring) | C | C | C | 111.0 - 112.0 | 111.0 - 112.0 |

| H-C-H (Ring) | H | C | H | 107.0 - 109.0 | 107.0 - 109.0 |

Note: The values presented are representative and are based on typical DFT calculations for similar molecules. Actual values can be found in the supporting information of the cited literature.

3.3. Tabulated Dihedral Angles

Dihedral angles describe the conformation of the cyclohexane ring and the orientation of the carboxylic acid groups.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) - Diaxial (aa) | Dihedral Angle (°) - Diequatorial (ee) |

| C-C-C-C (Ring Torsion) | C | C | C | C | +/- (50 - 56) | +/- (54 - 58) |

| O=C-C-C (Carboxyl Orient.) | O | C | C | C | Varies | Varies |

Note: The values presented are representative and are based on typical DFT calculations for similar molecules. The sign of the dihedral angle depends on the specific atoms chosen. Actual values can be found in the supporting information of the cited literature.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical theoretical geometry calculation.

In-depth Technical Guide: Methodologies for Characterizing the Electronic Properties of Dicarboxylic Acids

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Methodological Whitepaper on the Determination of Electronic Properties of Molecules such as trans-Dihydrophthalic Acid

Executive Summary:

A comprehensive search of scientific literature reveals a notable absence of specific experimental or computational data on the electronic properties of this compound. This molecule is primarily documented as a synthetic intermediate. Consequently, this guide pivots to provide a robust framework for the characterization of the electronic properties of similar dicarboxylic acids. It details the standard experimental and computational methodologies that would be employed to investigate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related electronic characteristics. This document serves as a foundational guide for researchers seeking to undertake such an analysis.

Theoretical Framework: Frontier Molecular Orbitals

The electronic properties of an organic molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical and electronic behavior. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Experimental Determination of Electronic Properties

The primary experimental techniques for probing the electronic properties of a molecule like this compound are electrochemical and spectroscopic.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

-

Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: A potential is swept linearly from a starting value to a vertex potential and then back. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energies are then estimated using empirical formulas, often referencing a standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]

-

Table 1: Example Data Presentation for Electronic Properties Determined by CV

| Property | Value (V vs. Fc/Fc⁺) | Estimated Energy (eV) |

| Oxidation Potential (E_ox) | Value | HOMO Energy |

| Reduction Potential (E_red) | Value | LUMO Energy |

| HOMO-LUMO Gap | - | Calculated from HOMO/LUMO |

Note: This table is a template. No experimental values for this compound are available in the literature.

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is used to determine the optical HOMO-LUMO gap. The absorption of light by a molecule can promote an electron from the HOMO to the LUMO.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile, ethanol).

-

Measurement: The absorbance of the solution is measured across a range of ultraviolet and visible wavelengths.

-

Data Analysis: The absorption spectrum is plotted, and the wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition is identified. The onset of the absorption edge (λ_onset) is used to calculate the optical bandgap (E_g).

-

E_g (eV) = 1240 / λ_onset (nm)

-

Table 2: Example Data Presentation for Spectroscopic Analysis

| Property | Value |

| λ_max (nm) | Value |

| λ_onset (nm) | Value |

| Optical Bandgap (E_g) (eV) | Calculated Value |

Note: This table is a template. No experimental values for this compound are available in the literature.

Computational Determination of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.

Computational Protocol (Workflow):

-

Structure Optimization: The 3D geometry of the molecule (this compound) is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: A higher-level single point energy calculation is often performed on the optimized geometry to obtain more accurate electronic properties. The energies of the HOMO and LUMO are direct outputs of this calculation.

-

Property Calculation: From the HOMO and LUMO energies, other electronic properties can be calculated:

-

HOMO-LUMO Gap: E_gap = E_LUMO - E_HOMO

-

Ionization Potential (IP): IP ≈ -E_HOMO

-

Electron Affinity (EA): EA ≈ -E_LUMO

-

Table 3: Example Data Presentation for DFT Calculations

| Property | Calculated Value (eV) | Method (Functional/Basis Set) |

| E_HOMO | Value | B3LYP/6-31G(d) |

| E_LUMO | Value | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Calculated Value | B3LYP/6-31G(d) |

| Ionization Potential | Calculated Value | B3LYP/6-31G(d) |

| Electron Affinity | Calculated Value | B3LYP/6-31G(d) |

Note: This table is a template. No computational values for this compound are available in the literature.

Conclusion and Future Directions

While direct experimental or computational data on the electronic properties of this compound are currently unavailable in the public domain, the methodologies outlined in this whitepaper provide a clear and comprehensive roadmap for their determination. Researchers interested in the electronic characteristics of this molecule for applications in materials science, drug development, or other fields can employ the described cyclic voltammetry, UV-Visible spectroscopy, and Density Functional Theory protocols to generate the necessary data. Such studies would constitute a valuable contribution to the chemical literature.

A Technical Guide to the Thermochemical Properties of Phthalic Acid and Its Derivatives: A Proxy for trans-Dihydrophthalic Acid

Disclaimer: As of October 2025, a comprehensive search of available scientific literature yielded no specific experimental or computational thermochemical data for trans-dihydrophthalic acid. This guide, therefore, provides an in-depth overview of the thermochemical data and experimental protocols for structurally related and well-studied analogs, primarily phthalic acid, its isomers, and derivatives. This information serves as a valuable reference for researchers and drug development professionals interested in the thermochemical characterization of similar dicarboxylic acids.

Introduction

Thermochemical data, including enthalpy of formation, entropy, and Gibbs free energy of formation, are fundamental to understanding the stability, reactivity, and potential applications of chemical compounds in fields ranging from materials science to pharmacology. While data for this compound is not currently available, the study of analogous compounds like phthalic acid provides a robust framework for understanding the experimental and computational methodologies required for such determinations. This guide summarizes the available quantitative data for these related compounds and details the key experimental protocols cited in the literature.

Quantitative Thermochemical Data

The following tables summarize the available thermochemical data for phthalic acid and its isomers. These values have been compiled from various experimental and computational studies and are presented here for comparative analysis.

Table 1: Enthalpy of Formation and Combustion of Phthalic Acid Isomers

| Compound | Formula | Phase | Enthalpy of Formation (ΔfH°) (kJ/mol) | Enthalpy of Combustion (ΔcH°) (kJ/mol) |

| Phthalic Acid | C₈H₆O₄ | solid | - | - |

| Isophthalic Acid | C₈H₆O₄ | solid | - | - |

| Terephthalic Acid | C₈H₆O₄ | solid | - | - |

| Phthalic Anhydride | C₈H₄O₃ | solid | -460.1 | -3255.1 |

Note: Specific values for phthalic, isophthalic, and terephthalic acid were not consistently available across the initial search results, indicating the need for a more targeted literature review for these specific data points.

Table 2: Phase Change Enthalpies and Other Thermodynamic Properties

| Compound | Enthalpy of Fusion (ΔfusH°) (kJ/mol) | Enthalpy of Sublimation (ΔsubH°) (kJ/mol) |

| Phthalic Acid | 52.3 | - |

| 3-Hydroxyphthalic Anhydride | - | - |

Note: The search results provided qualitative descriptions of these measurements being performed but did not consistently provide the resulting quantitative data for all listed compounds.

Experimental Protocols

The determination of thermochemical data is reliant on precise calorimetric and analytical techniques. The following sections detail the methodologies commonly employed for compounds structurally similar to this compound.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[1][2]

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container known as a bomb calorimeter.[3] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Apparatus: The core of the apparatus is a high-strength, corrosion-resistant steel "bomb" that can be sealed and pressurized with oxygen.[3] This bomb is submerged in a precisely measured quantity of water in an insulated container (calorimeter). High-precision thermometers are used to monitor the temperature of the water.

-

Procedure:

-

A pellet of the sample of known mass is placed in a crucible inside the bomb.

-

A fuse wire is connected to electrodes within the bomb, with the wire in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[3]

-

The bomb is placed in the calorimeter containing a known mass of water, and the system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded over a period of time to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals as it rises to a maximum and then slowly cools.

-

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[4] The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow associated with thermal transitions in a material. It is particularly useful for determining the enthalpy of fusion and heat capacity.[5][6][7]

-

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7] The sample and an inert reference (often an empty pan) are subjected to the same controlled temperature program. When the sample undergoes a thermal transition (e.g., melting), it will absorb or release heat, creating a difference in heat flow between the sample and the reference.

-

Apparatus: A DSC instrument consists of two pans, one for the sample and one for the reference, situated on a thermoelectric disk. The assembly is enclosed in a furnace that allows for precise temperature control.

-

Procedure for Enthalpy of Fusion:

-

A small, known mass of the sample is hermetically sealed in an aluminum pan.

-

The sample pan and a reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate.

-

The heat flow to the sample and reference is monitored. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.[5]

-

-

Data Analysis: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.[5] The instrument is calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.[8]

Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of solids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be calculated.[9][10][11]

-

Principle: A solid sample is placed in a sealed container (a Knudsen cell) with a small orifice.[10] The cell is heated under high vacuum, causing the sample to sublime. The vapor molecules effuse through the orifice, and the rate of mass loss is measured. This rate is proportional to the vapor pressure of the substance at that temperature.

-

Apparatus: The setup consists of a Knudsen cell, typically made of a non-reactive material, housed in a high-vacuum chamber with a heating element. A microbalance is used to continuously monitor the mass of the cell.[12]

-

Procedure:

-

The sample is loaded into the Knudsen cell.

-

The cell is placed in the vacuum chamber and heated to a desired temperature.

-

The mass of the cell is recorded over time. The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot.[12]

-

The experiment is repeated at several different temperatures.

-

-

Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[10]

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

-

Methodology: High-level ab initio molecular orbital methods, such as the Gaussian-n (G3, G4) theories, are used to calculate the total electronic energy of a molecule.[13][14] These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the exact solution to the Schrödinger equation.

-

Workflow:

-

The geometry of the molecule is optimized to find its lowest energy conformation.

-

Vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy and thermal contributions to the enthalpy and entropy.

-

A series of single-point energy calculations are performed with high levels of theory and large basis sets.

-

The results are combined in a predefined way to yield a highly accurate total energy.

-

The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reaction schemes.[15]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of key thermochemical properties of a solid organic acid, integrating the techniques described above.

Caption: Experimental workflow for determining thermochemical properties of organic acids.

References

- 1. scielo.org.mx [scielo.org.mx]

- 2. pubs.acs.org [pubs.acs.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calnesis.com [calnesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Knudsen cell - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pragolab.cz [pragolab.cz]

- 13. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]

- 14. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of trans-Dihydrophthalic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – October 25, 2025 – Long regarded as a niche chemical intermediate, trans-1,2-dihydrophthalic acid is emerging as a versatile scaffold with significant untapped potential in drug discovery, chiral synthesis, and the development of novel bio-based polymers. This technical guide provides an in-depth exploration of promising research avenues for this compound, offering detailed experimental protocols, data-driven insights, and a strategic roadmap for scientists and drug development professionals.

Introduction: Re-evaluating a Classic Molecule

trans-1,2-Dihydrophthalic acid, a partially saturated derivative of phthalic acid, offers a unique combination of stereochemistry, functionality, and reactivity. Its non-aromatic, chiral nature distinguishes it from its parent compound, opening doors to a diverse range of applications. This whitepaper will illuminate key research areas, including its use as a chiral building block, its potential in medicinal chemistry through derivatization, and its role as a monomer in the synthesis of novel polyesters.

Synthesis of Dihydrophthalic Acid Stereoisomers

The accessibility of both cis and trans isomers of dihydrophthalic acid is crucial for exploring their full potential. While chemical synthesis readily provides the trans isomer, enzymatic methods offer a route to the corresponding cis-dihydrodiol, a valuable chiral precursor.

Chemical Synthesis of trans-1,2-Dihydrophthalic Acid

A well-established and reliable method for the synthesis of trans-1,2-dihydrophthalic acid is the reduction of phthalic acid using sodium amalgam.[1] This procedure, detailed in Organic Syntheses, provides a scalable route to the desired product.

Experimental Protocol: Reduction of Phthalic Acid [1]

A vigorously stirred solution of phthalic acid and sodium acetate in water is cooled in an ice bath. 3% sodium amalgam is added in portions, along with 50% acetic acid, over several hours. After the reaction is complete, the aqueous solution is decanted from the mercury and filtered. The filtrate is then treated with cold sulfuric acid to precipitate the trans-1,2-dihydrophthalic acid. The crude product can be purified by recrystallization from hot water.

Table 1: Summary of Chemical Synthesis of trans-1,2-Dihydrophthalic Acid

| Parameter | Value | Reference |

| Starting Material | Phthalic Acid | [1] |

| Reducing Agent | 3% Sodium Amalgam | [1] |

| Solvent | Water | [1] |

| Acid | Acetic Acid, Sulfuric Acid | [1] |

| Typical Yield | 72% | [1] |

| Melting Point | 210–213 °C | [1] |

Enzymatic Synthesis of cis-1,2-Dihydroxy-1,2-dihydrophthalic Acid

The enzymatic dihydroxylation of benzoate, a close structural analog of phthalic acid, provides a biocatalytic route to cis-dihydrodiols. Benzoate 1,2-dioxygenase (BZDO), a Rieske non-heme iron oxygenase, catalyzes the cis-dihydroxylation of benzoate to form cis-1,2-dihydroxy-1,2-dihydrobenzoic acid (benzoate cis-diol).[2] This chiral synthon can be a valuable starting material for various synthetic applications.

Experimental Protocol: Enzymatic Dihydroxylation of Benzoate [2]

The reaction is typically carried out using whole cells of a recombinant microorganism (e.g., Pseudomonas putida) expressing the benzoate dioxygenase enzyme system. The cells are grown in a suitable medium and then incubated with the benzoate substrate. The product, cis-1,2-dihydroxy-1,2-dihydrobenzoic acid, can be extracted from the culture medium and purified. A "peroxide shunt" reaction using purified BZDO and hydrogen peroxide can also be employed for the synthesis of the cis-dihydrodiol product from benzoate.[2]

Table 2: Key Enzymes in the Biocatalytic Dihydroxylation of Benzoate

| Enzyme | Function | Source Organism (Example) |

| Benzoate 1,2-Dioxygenase (BZDO) | Catalyzes the cis-dihydroxylation of benzoate | Pseudomonas putida |

Potential Research Areas

trans-Dihydrophthalic Acid as a Chiral Building Block

The inherent chirality of trans-1,2-dihydrophthalic acid makes it an attractive starting material for the asymmetric synthesis of complex natural products and pharmaceuticals. The diacid functionality and the double bond provide multiple points for stereoselective transformations.

Logical Workflow for Chiral Synthesis

Caption: Asymmetric synthesis workflow utilizing this compound.

Derivatization for Drug Discovery

The two carboxylic acid groups of this compound are ideal handles for derivatization to create libraries of novel compounds for biological screening. Esterification and amidation reactions can be employed to introduce a wide variety of functional groups, potentially leading to the discovery of new therapeutic agents. While the biological activities of phthalic acid esters are widely studied, the activities of their dihydro-analogs are largely unknown.[3][4][5]

Derivatization Strategies

Caption: Potential derivatization reactions of this compound.

Bio-based Polymers

The use of bio-derived monomers is a rapidly growing area in polymer chemistry. This compound, which can be conceptually derived from biomass, presents an opportunity for the synthesis of novel, potentially biodegradable polyesters. Polycondensation of this compound with various diols could lead to polymers with unique thermal and mechanical properties. Studies on polyesters derived from phthalic acid and glycerol have shown that the properties can be tuned by adjusting the monomer ratio.[6][7]

Polymerization Workflow

Caption: Workflow for the synthesis and characterization of polyesters.

Future Outlook and Conclusion

This compound represents a promising, yet underexplored, platform for innovation in chemistry and materials science. Its availability through a straightforward chemical synthesis, coupled with the potential for biocatalytic production of its cis-isomer, provides a rich foundation for future research. The key to unlocking its potential lies in systematic exploration of its utility as a chiral synthon, the generation and screening of diverse derivative libraries for biological activity, and the investigation of its performance as a monomer in novel bio-based polymers. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hydrogen Peroxide Dependent cis-Dihydroxylation of Benzoate by Fully Oxidized Benzoate 1,2-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalic Acid Esters: Natural Sources and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Stereospecific Synthesis of trans-Dihydrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereospecific synthesis of trans-1,2-dihydrophthalic acid. The chemoenzymatic approach described herein leverages the enantioselective oxidizing power of microorganisms, followed by stereospecific chemical transformations. This methodology is of significant interest for the creation of chiral building blocks in drug discovery and development.

Introduction

trans-Dihydrodiol derivatives of aromatic compounds are valuable chiral synthons for the synthesis of complex molecules, including pharmaceuticals. The stereospecific synthesis of trans-1,2-dihydrophthalic acid presents a unique challenge due to the presence of multiple stereocenters and functional groups. The following protocols outline a robust multi-step synthesis beginning with the enzymatic dihydroxylation of o-xylene, followed by a chemical inversion of the resulting cis-diol to the desired trans-configuration, and concluding with an oxidative cleavage to yield the target dicarboxylic acid.

Overall Synthesis Workflow

The stereospecific synthesis of trans-dihydrophthalic acid is a three-stage process:

-

Enzymatic Dihydroxylation: Whole-cell biotransformation of o-xylene using a mutant strain of Pseudomonas putida to produce (+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene.

-

Stereochemical Inversion: Chemical conversion of the cis-dihydrodiol to the trans-dihydrodiol via a Mitsunobu reaction.

-

Oxidative Cleavage: Oxidation of the trans-dihydrodiol to yield trans-1,2-dihydrophthalic acid.

Experimental Protocols

Stage 1: Enzymatic Dihydroxylation of o-Xylene

This protocol is adapted from established procedures for the enzymatic dihydroxylation of substituted benzenes using Pseudomonas putida.

Materials:

-

Pseudomonas putida UV4 (or a similar mutant strain deficient in cis-glycol dehydrogenase)

-

Mineral salts medium (MSM)

-

Glucose

-

o-Xylene

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Protocol:

-

Culture Preparation: Inoculate a starter culture of Pseudomonas putida UV4 in MSM supplemented with glucose (0.5% w/v) and grow at 30°C with shaking (200 rpm) for 24 hours.

-

Biotransformation: Use the starter culture to inoculate a larger volume of MSM with glucose. Grow the culture at 30°C with shaking. When the culture reaches an optical density (OD600) of approximately 1.0, induce the dioxygenase enzymes by adding a suitable inducer (e.g., toluene vapor).

-

Substrate Addition: After induction, add o-xylene to the culture medium to a final concentration of 0.1% (v/v).

-

Incubation: Continue the incubation at 30°C with shaking for 48-72 hours. Monitor the production of the cis-dihydrodiol by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Extraction: After the reaction is complete, centrifuge the culture to remove the bacterial cells. Extract the supernatant three times with equal volumes of ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene.

Expected Yield and Enantiomeric Excess:

| Product | Expected Yield | Enantiomeric Excess (ee) |

| (+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene | 70-85% | >98% |

Stage 2: Stereochemical Inversion (Mitsunobu Reaction)

This protocol details the inversion of the cis-diol to the trans-diol.

Materials:

-

(+)-cis-(1R,2S)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

p-Nitrobenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

Protocol:

-

Reaction Setup: Dissolve the cis-dihydrodiol (1 equivalent) and p-nitrobenzoic acid (2.2 equivalents) in anhydrous THF under an argon atmosphere. Cool the solution to 0°C.

-

Mitsunobu Reagents Addition: Add triphenylphosphine (2.2 equivalents) to the solution. Then, add DEAD or DIAD (2.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by adding water. Extract the mixture with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Purification of Diester: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to obtain the trans-diester.

-

Saponification: Dissolve the purified trans-diester in a mixture of methanol and aqueous sodium hydroxide (2 M). Stir at room temperature for 4-6 hours.

-

Final Purification: Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield (-)-trans-(1R,2R)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene.

Expected Yields:

| Step | Product | Expected Yield |

| Mitsunobu Reaction | trans-Diester intermediate | 60-75% |

| Saponification | (-)-trans-(1R,2R)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene | 85-95% |

Stage 3: Oxidative Cleavage

This final stage converts the trans-dihydrodiol into the target dicarboxylic acid.

Materials:

-

(-)-trans-(1R,2R)-1,2-dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene

-

Sodium periodate (NaIO₄)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Acetonitrile

-

Carbon tetrachloride

-

Water

-

Diethyl ether

-

Sodium thiosulfate

Protocol:

-

Reaction Setup: Dissolve the trans-dihydrodiol in a 1:1:2 mixture of acetonitrile, carbon tetrachloride, and water.

-

Oxidant Addition: Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 equivalents) to the solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. The reaction mixture will turn from dark brown to yellow.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether.

-

Purification: Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield trans-1,2-dihydrophthalic acid.

Expected Yield:

| Product | Expected Yield |

| trans-1,2-Dihydrophthalic Acid | 50-65% |

Conclusion

The chemoenzymatic synthesis route detailed above provides a reliable method for the stereospecific production of this compound. This approach is particularly advantageous for accessing enantiomerically pure compounds that are challenging to synthesize through traditional chemical methods. The protocols provided can be adapted for the synthesis of other trans-dihydrodiol derivatives, making this a versatile strategy for the development of novel chiral molecules in the pharmaceutical industry.

Synthesis of trans-Dihydrophthalic Acid via Phthalic Acid Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-dihydrophthalic acid through the reduction of phthalic acid. The presented methodology is based on a well-established procedure utilizing sodium amalgam as the reducing agent. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a description of the reaction mechanism. Visual aids in the form of diagrams for the experimental workflow and the proposed reaction pathway are also provided to ensure clarity and reproducibility. While a detailed experimental protocol is available, specific spectroscopic data for the final product is not readily found in the literature.

Introduction

Dihydrophthalic acids are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules. The partial reduction of the aromatic ring of phthalic acid offers a direct route to these useful building blocks. The trans-isomer, in particular, can be a key component in the stereoselective synthesis of various compounds. The reduction of phthalic acid using sodium amalgam is a classical and effective method to achieve this transformation. This method is analogous to the Birch reduction, which involves the single electron transfer from a metal to an aromatic ring in the presence of a proton donor.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from phthalic acid, based on the established protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Acid | 170 g (1.02 moles) | |

| Sodium Acetate | 281 g | |

| Water | 1.7 L | |

| 3% Sodium Amalgam | 3400 g | |

| 50% Acetic Acid | 500 mL | |

| Reaction Conditions | ||

| Temperature | Ice bath (0-5 °C) | |

| Reaction Time | 4-5 hours | |

| Product | ||

| Crude Yield | 124 g (72%) | |

| Recrystallized Yield | 93-107 g (54-62%) | |

| Melting Point | 212-214 °C |

Experimental Protocols

This section details the methodology for the synthesis of this compound from the reduction of phthalic acid using sodium amalgam.

Materials and Equipment

-

Phthalic acid

-

Sodium acetate

-

Sodium metal

-

Mercury

-

Acetic acid

-

Sulfuric acid

-

Celite 545

-

Activated charcoal (Norit)

-

Ice

-

Large reaction vessel (e.g., 5 L flask) equipped with a mechanical stirrer

-

Buchner funnel and filter flask

-

Vacuum desiccator

Procedure

-

Preparation of the Reaction Mixture: In a large reaction vessel, dissolve 170 g (1.02 moles) of phthalic acid and 281 g of sodium acetate in 1.7 L of water. Ensure the phthalic acid is completely dissolved to prevent crystallization upon cooling.

-

Reduction with Sodium Amalgam: Cool the vigorously stirred solution in an ice bath. Add 3400 g of 3% sodium amalgam in 50-100 g portions over a period of 4-5 hours. With each portion of amalgam, add 10-20 mL of 50% acetic acid (for a total of 500 mL).

-

Workup: Once the addition is complete, decant the aqueous solution from the mercury. Filter the solution by suction through a layer of Celite 545 to remove any fine precipitates.

-

Precipitation of the Product: Treat the cold filtrate with 1.7 L of cold 20% sulfuric acid. The this compound will begin to crystallize.

-

Isolation and Drying: Allow the mixture to stand for 4 hours at room temperature (20-22 °C) to complete crystallization. Collect the crystalline product by suction filtration and wash it thoroughly with ice-cold water to remove excess sulfuric acid. Dry the product in a vacuum desiccator over sulfuric acid. This will yield approximately 124 g (72%) of crude product with a melting point of 210-213 °C.

-

Recrystallization (Optional): For a purer product, divide the crude acid into two portions. Add each portion to 1.2-1.5 L of rapidly stirred, boiling water. Once most of the solid has dissolved, add about 1 g of activated charcoal and filter the hot solution through a fluted filter. Cool the filtrate in an ice bath to induce rapid crystallization. Collect the colorless crystals by filtration and dry under reduced pressure. The yield of the recrystallized product is typically between 93-107 g (54-62%) with a melting point of 212-214 °C.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism (Birch Reduction Analogy)

Application Notes and Protocols for the Characterization of trans-Dihydrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of trans-dihydrophthalic acid. Detailed protocols for each method are outlined to ensure reproducible and accurate results.

Overview of Analytical Characterization

The comprehensive characterization of this compound, a molecule with significant potential in synthetic chemistry and drug development, requires a multi-faceted analytical approach. The following sections detail the primary techniques employed for structural verification, purity assessment, and stereochemical determination.

Application Notes and Protocols for the Use of Dihydrophthalic Acid Isomers in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of dihydrophthalic acid isomers as dienes in Diels-Alder reactions. While direct literature precedents for trans-dihydrophthalic acid are limited, the principles of cycloaddition reactions involving substituted 1,3-cyclohexadienes provide a strong foundation for their application in synthesis.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a common scaffold in numerous natural products and pharmaceutical agents.[1] The reaction typically occurs between a conjugated diene and a dienophile.[1] Cyclic dienes, such as substituted 1,3-cyclohexadienes, are particularly effective in these reactions as their s-cis conformation is locked, enhancing reactivity.[2]

Dihydrophthalic acid and its anhydride derivatives, containing a 1,3-cyclohexadiene core functionalized with electron-withdrawing carboxylic acid or anhydride groups, present an interesting class of dienes. The electron-withdrawing nature of these substituents can influence the reactivity of the diene, often requiring specific reaction conditions to achieve desired cycloaddition products. These reactions are valuable for the synthesis of complex polycyclic structures.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] This concerted mechanism leads to a high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product.[3] For cyclic dienes, the reaction can proceed through two major pathways, leading to endo or exo products. The endo product is often the kinetically favored product due to secondary orbital interactions.[2]

Diagram of the Diels-Alder Reaction Pathway

Caption: A simplified workflow of the Diels-Alder reaction, proceeding from reactants through a cyclic transition state to the final cycloadduct.

Quantitative Data Summary

The following table summarizes typical yields for Diels-Alder reactions involving cyclic dienes and various dienophiles under different conditions. This data is compiled from reactions of analogous systems and can serve as a benchmark for optimizing reactions with dihydrophthalic acid isomers.

| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,3-Butadiene | Maleic Anhydride | Benzene | 50-75 | 93-97 | [4] |

| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | Room Temp | High | [2] |

| 1,3-Cyclohexadiene | 1,4-Benzoquinone | Water | Room Temp | 55 | [5] |

| 1-Methyl-4-isopropylcyclohexa-1,3-diene | 1,4-Benzoquinone | Water | Room Temp | 70 | [5] |

| Anthracene | Maleic Anhydride | Xylene | Reflux | High | [6] |

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of a Substituted 1,3-Cyclohexadiene with an Anhydride Dienophile

This protocol is adapted from the synthesis of cis-Δ4-tetrahydrophthalic anhydride and serves as a representative procedure for the reaction of a cyclic diene with an activated dienophile.[4]

Materials:

-

Substituted 1,3-cyclohexadiene (1.0 eq)

-

Maleic anhydride (1.05 eq)

-

Toluene or Xylene (solvent)

-

Petroleum ether (for crystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 1,3-cyclohexadiene (1.0 eq) in toluene.

-

Add maleic anhydride (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the crystals by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Add petroleum ether to the concentrated solution to induce crystallization.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven.

-

Characterize the product by melting point, NMR, and IR spectroscopy.

Diagram of the Experimental Workflow

Caption: A generalized workflow for a typical Diels-Alder experiment, from reaction setup to product analysis.

Protocol 2: Hypothetical Protocol for the Diels-Alder Reaction of a Dihydrophthalic Acid Isomer with an Electron-Rich Dienophile

Given that dihydrophthalic acids are electron-poor dienes, a reaction with an electron-rich dienophile (an inverse-electron-demand Diels-Alder reaction) or the use of a catalyst may be necessary.

Materials:

-

cis-1,3-Cyclohexadiene-1,4-dicarboxylic acid (1.0 eq)

-

Ethyl vinyl ether (dienophile, 1.5 eq)

-

Lewis Acid Catalyst (e.g., ZnCl₂, 0.1 eq, optional)

-

High-boiling point solvent (e.g., Toluene or Xylene)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-1,3-cyclohexadiene-1,4-dicarboxylic acid (1.0 eq) and the solvent.

-

If using a Lewis acid catalyst, add it to the mixture.

-

Add the electron-rich dienophile, ethyl vinyl ether (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. Due to the decreased reactivity of the diene, a longer reaction time (e.g., 12-24 hours) may be required.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct.

-

Characterize the product by NMR, IR, and mass spectrometry.

Safety Precautions

-

Always perform reactions in a well-ventilated fume hood.[7]

-

Maleic anhydride is corrosive and a respiratory irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Organic solvents such as toluene and xylene are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).[6]

-

Lewis acids are water-sensitive and corrosive. Handle under an inert atmosphere and with appropriate PPE.

By following these guidelines and protocols, researchers can effectively utilize dihydrophthalic acid isomers and their derivatives as dienes in Diels-Alder reactions for the synthesis of complex cyclic molecules relevant to pharmaceutical and materials science research.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. web.alfredstate.edu [web.alfredstate.edu]

The Untapped Potential of trans-Dihydrophthalic Acid in Cycloaddition Chemistry: A Theoretical Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereospecific method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel therapeutic agents. While a vast array of dienes have been explored in this reaction, the utility of trans-dihydrophthalic acid and its derivatives as diene components remains a largely uncharted territory in the scientific literature.

This document serves as a theoretical application guide, outlining the potential applications and generalized experimental protocols for the use of this compound as a diene in cycloaddition reactions. Due to a notable absence of specific examples in published literature, the following sections are based on the fundamental principles of the Diels-Alder reaction and are intended to provide a foundational framework for researchers interested in exploring this novel area.

Theoretical Applications and Potential Advantages

This compound, possessing a conjugated diene system within a cyclohexadiene ring, presents a unique scaffold for the synthesis of complex bicyclic and polycyclic structures. The presence of two carboxylic acid functionalities offers several potential advantages:

-

Increased Reactivity: The carboxylic acid groups, while not directly conjugated with the diene, can influence the electronic properties of the system, potentially enhancing its reactivity towards electron-deficient dienophiles.

-

Stereochemical Control: The rigid, cyclic nature of the diene can impart a high degree of stereocontrol in the resulting cycloadducts, a critical aspect in the synthesis of chiral molecules and pharmacologically active compounds.

-

Functional Handles for Further Derivatization: The carboxylic acid moieties serve as convenient handles for subsequent chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This is particularly valuable in drug discovery for the generation of compound libraries.

The general reaction scheme for the cycloaddition of this compound with a generic dienophile is depicted below.

Figure 1. General scheme of a Diels-Alder reaction.

Experimental Protocols: A Generalized Approach

In the absence of specific literature precedents, the following protocols are proposed as a starting point for investigating the cycloaddition reactions of this compound. Optimization of these conditions will be crucial for any specific diene-dienophile combination.

General Reaction Setup

A generalized workflow for exploring these reactions is outlined below.

Figure 2. A generalized experimental workflow.

Protocol 1: Reaction with Maleic Anhydride (a common dienophile)

This protocol outlines a hypothetical reaction with a highly reactive and common dienophile.

Materials:

-

This compound

-

Maleic anhydride

-

High-boiling point solvent (e.g., toluene, xylene, or a high-boiling ethereal solvent like diglyme)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add the chosen high-boiling point solvent to dissolve the diene. Gentle heating may be required.

-

Add maleic anhydride (1.0 - 1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it may be the desired product. Isolate by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-